Lipophilicity: Methylated vs. Unsubstituted Piperidine
The target compound 862814-06-0 exhibits a computed XLogP3 of 3.5, which is 0.9 log units higher than the unsubstituted piperidine analog 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (CAS 862813-95-4, XLogP3 = 2.6) [1]. This increase reflects the addition of two methyl groups on the piperidine ring. In the context of the ethane-1,2-dione scaffold class, lipophilicity has been directly correlated with target binding affinity; for example, the most potent GluN2B ligand in the series reported by Gitto et al. (compound 35, IC50 = 5.5 nM) possessed optimized lipophilic contacts within the receptor binding pocket [2].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | CAS 862813-95-4 (unsubstituted piperidine): XLogP3 = 2.6 |
| Quantified Difference | Δ = +0.9 log units |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
A 0.9 log unit increase in lipophilicity can significantly influence passive membrane permeability and non-specific protein binding, making 862814-06-0 a more hydrophobic probe than its des-methyl analog.
- [1] PubChem Compound Summary for CID 18554067 (XLogP3 = 3.5) and CID 7087147 (XLogP3 = 2.6). National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Gitto, R., et al. (2014). Synthesis, modelling and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. Bioorganic & Medicinal Chemistry, 22(3), 1040-1048. View Source
